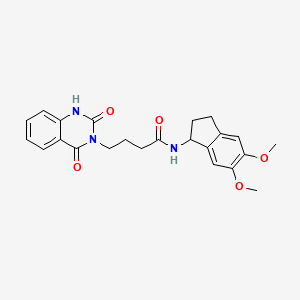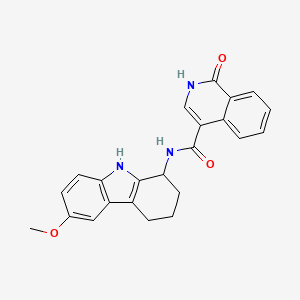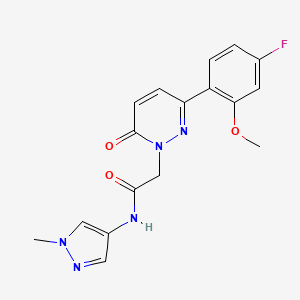
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE likely involves multiple steps, including the formation of the indenyl and quinazolinyl moieties, followed by their coupling through a butanamide linker. Typical synthetic routes might include:
Formation of the Indenyl Moiety: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Quinazolinyl Moiety: This might involve the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reaction: The final step would involve coupling the two moieties through a butanamide linker, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification Techniques: Use of chromatography, recrystallization, or other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the quinazolinyl moiety to form dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline carboxylic acids, while reduction could yield dihydroquinazoline derivatives.
Scientific Research Applications
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological targets, useful in drug discovery.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE: can be compared with other indenyl or quinazolinyl derivatives.
Unique Features: The combination of the indenyl and quinazolinyl moieties linked by a butanamide chain might confer unique properties, such as specific binding affinities or reactivity.
List of Similar Compounds
Indenyl Derivatives: Compounds containing the indenyl moiety.
Quinazolinyl Derivatives: Compounds containing the quinazolinyl moiety.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H25N3O5/c1-30-19-12-14-9-10-18(16(14)13-20(19)31-2)24-21(27)8-5-11-26-22(28)15-6-3-4-7-17(15)25-23(26)29/h3-4,6-7,12-13,18H,5,8-11H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
USXJYHPNKORJNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11000486.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B11000493.png)
![3-{[4-(1-Pyrrolidinylsulfonyl)-1,4-diazepan-1-YL]carbonyl}-1H-isothiochromen-1-one](/img/structure/B11000501.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11000511.png)
![7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11000524.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11000525.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11000527.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B11000534.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B11000540.png)


![N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11000553.png)

![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11000562.png)
